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Compound of Interest

Compound Name:
1H-Pyrazolo[3,4-C]pyridine-5-

carbonitrile

Cat. No.: B1521249 Get Quote

The 1H-pyrazolo[3,4-c]pyridine core represents a class of heterocyclic compounds of

significant interest in medicinal chemistry and drug discovery. As a "fused" ring system, it

combines the structural features of both pyrazole and pyridine, creating a unique scaffold with

diverse biological potential. Derivatives of the broader pyrazolopyridine family have been

explored for a wide range of therapeutic applications, including as G-protein coupled receptor

(GPR) agonists, demonstrating their importance as pharmacophores.[1] The precise

characterization of any novel derivative, such as 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile,

is paramount for advancing its development.

This guide provides a comprehensive, methodology-focused overview of the essential

spectroscopic techniques required for the structural elucidation and characterization of 1H-
Pyrazolo[3,4-C]pyridine-5-carbonitrile. As a senior application scientist, the emphasis here is

not merely on the data itself, but on the causality behind experimental choices and the

establishment of self-validating analytical workflows. We will delve into Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Photophysical techniques

(UV-Vis and Fluorescence Spectroscopy), providing both theoretical grounding and field-proven

experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule
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NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a

complex heterocyclic system like 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile, a combination of

¹H, ¹³C, and two-dimensional (2D) NMR experiments is indispensable for unambiguous

assignment of all atoms.

Expertise & Rationale
The fused aromatic system presents a unique magnetic environment for each proton and

carbon. ¹H NMR will reveal the number of distinct protons, their electronic environment

(chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling). ¹³C

NMR provides a count of unique carbon atoms, including quaternary carbons that are invisible

in ¹H NMR. For a definitive structural proof, 2D NMR techniques such as HSQC (Heteronuclear

Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are

employed to correlate protons directly to the carbons they are attached to and to carbons that

are two or three bonds away, respectively. This network of correlations serves as a self-

validating system, confirming the connectivity of the entire molecular framework.[2][3][4]

Predicted NMR Data
While experimental data for the specific title compound is not readily available in public

literature, we can predict the expected spectral features based on analysis of its parent

scaffolds and related pyrazolopyridine derivatives.[2][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrazolo[3,4-C]pyridine-5-
carbonitrile
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Atom Position
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale / Notes

H (Pyrazole NH) 12.0 - 14.0 -

Broad singlet,

exchangeable with

D₂O.

H-3 8.0 - 8.5 130 - 140
Singlet, deshielded by

adjacent nitrogen.

H-4 8.5 - 9.0 145 - 155
Doublet, deshielded

by pyridine nitrogen.

H-6 7.5 - 8.0 115 - 125
Doublet, coupled to H-

4.

C-3a - 120 - 130
Quaternary, pyrazole-

pyridine fusion.

C-5 (CN) - 105 - 115
Quaternary, attached

to nitrile.

C-7a - 140 - 150
Quaternary, pyrazole-

pyridine fusion.

C≡N (Nitrile) - 115 - 120
Characteristic nitrile

carbon shift.

Note: Predictions are based on spectra of analogous heterocyclic systems in DMSO-d₆. Actual

values may vary.

Experimental Protocol: NMR Analysis
Sample Preparation:

Accurately weigh ~5-10 mg of the compound.

Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of

solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of

compounds and for preserving the visibility of exchangeable NH protons.
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Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (500 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

Set the sample temperature to a constant value, typically 25 °C (298 K).

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30° or 45° pulse

angle with a relaxation delay (d1) of 1-2 seconds. Acquire at least 16 scans for good

signal-to-noise.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a standard pulse program (e.g.,

zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024)

are typically required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

2D NMR (HSQC/HMBC): Use standard gradient-selected pulse programs. Optimize

acquisition and processing parameters according to the manufacturer's recommendations

to establish single-bond (HSQC) and multiple-bond (HMBC) correlations.

Visualization: NMR Workflow
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Caption: Workflow for structural elucidation via NMR spectroscopy.

Mass Spectrometry (MS): Confirming Identity and
Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. For 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile, High-Resolution Mass

Spectrometry (HRMS) is essential for confirming the elemental composition, providing a critical

piece of evidence for its identity.

Expertise & Rationale
The molecular formula of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is C₇H₄N₄.[6] A low-

resolution instrument might yield a nominal mass that could correspond to other elemental

combinations. HRMS, however, provides a highly accurate mass measurement (typically to four

or five decimal places), which allows for the unambiguous confirmation of the molecular

formula. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a

"soft" ionization technique that typically produces an intact protonated molecular ion ([M+H]⁺),

minimizing initial fragmentation and simplifying spectral interpretation.
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Predicted Mass Spectrometry Data
Table 2: Predicted HRMS Data for C₇H₄N₄

Ion Species Calculated Exact Mass (m/z)

[M] 144.0436

[M+H]⁺ 145.0509

[M+Na]⁺ 167.0328

Data calculated based on monoisotopic masses. Source for formula: PubChem.[7]

The fragmentation pattern would likely involve the loss of HCN (27 Da) from the pyrazole or

pyridine ring, or loss of the cyano radical (CN, 26 Da).

Experimental Protocol: HRMS Analysis
Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50

mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid)

to promote protonation for positive ion mode.

Instrument Setup (ESI-TOF or ESI-Orbitrap):

Calibrate the mass spectrometer using a known calibration standard immediately prior to

analysis to ensure high mass accuracy.

Set the ion source to ESI positive mode.

Optimize source parameters, including capillary voltage (~3-4 kV), nebulizer gas pressure,

and drying gas flow and temperature.

Data Acquisition:
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Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10

µL/min).

Acquire data over a relevant mass range, for example, m/z 50-500.

Collect data for 1-2 minutes to obtain a stable signal and average the spectra.

Data Analysis:

Identify the peak corresponding to the [M+H]⁺ ion.

Compare the experimentally measured accurate mass to the theoretical mass calculated

for C₇H₅N₄⁺ (the protonated form). The mass error should be less than 5 ppm to

confidently confirm the elemental composition.

Visualization: Mass Spectrometry Workflow
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Caption: Workflow for molecular formula confirmation via HRMS.

Photophysical Characterization: UV-Vis and
Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of a

molecule. For a conjugated aromatic system, these techniques can reveal information about

electronic transitions and the potential for the molecule to emit light after absorption.

Expertise & Rationale
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The extended π-system of the pyrazolopyridine core is a chromophore that will absorb light in

the UV region. UV-Vis spectroscopy is used to determine the wavelength(s) of maximum

absorbance (λ_max), which correspond to π→π* and n→π* electronic transitions. The molar

absorptivity (ε) can also be determined, which is a measure of how strongly the compound

absorbs light.

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed

light. Rigid, planar molecules are often fluorescent. Investigating the fluorescence properties,

including the excitation and emission spectra and the fluorescence quantum yield, is important

for understanding the molecule's photophysics and for potential applications in bio-imaging or

as a fluorescent probe.[8][9]

Predicted Photophysical Data
Table 3: Expected Photophysical Properties in a Polar Aprotic Solvent (e.g., Acetonitrile)

Parameter Predicted Value Notes

UV-Vis λ_max 250 - 350 nm

Multiple bands corresponding

to π→π* and n→π* transitions

are expected.

Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹
Typical for extended aromatic

systems.

Fluorescence Excitation ~350 nm

Should correspond to the

longest wavelength absorption

band.

Fluorescence Emission 400 - 500 nm
Emission is red-shifted from

excitation (Stokes shift).

Quantum Yield (Φ_F) Variable

Highly dependent on structure

and environment; requires

experimental determination.

Note: These are estimations based on similar pyrazolo-fused heterocycles.[10]
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Experimental Protocol: UV-Vis and Fluorescence
Analysis

Sample Preparation:

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g.,

acetonitrile or ethanol) at a known concentration (e.g., 1 mM).

For UV-Vis, dilute the stock solution to a concentration that gives an absorbance between

0.1 and 1.0 AU (typically ~10-20 µM).

For fluorescence, dilute the stock solution further to a concentration where the absorbance

at the excitation wavelength is below 0.1 AU to avoid inner filter effects.

UV-Vis Spectroscopy:

Use a matched pair of quartz cuvettes.

Record a baseline spectrum with the cuvette containing only the solvent.

Record the absorption spectrum of the sample solution from ~200 to 600 nm.

Identify the λ_max values.

Fluorescence Spectroscopy:

Set the excitation wavelength to the longest wavelength λ_max determined from the UV-

Vis spectrum.

Scan the emission monochromator over a range starting ~20 nm above the excitation

wavelength to ~700 nm to record the emission spectrum.

To determine the quantum yield, measure the integrated fluorescence intensity of the

sample and compare it to that of a well-characterized standard (e.g., quinine sulfate in 0.1

M H₂SO₄) under identical conditions.

Visualization: Photophysical Analysis Workflow
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Caption: Workflow for photophysical characterization.

Conclusion
The comprehensive characterization of 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile requires a

multi-faceted spectroscopic approach. NMR spectroscopy serves to elucidate the precise

atomic connectivity, providing the structural blueprint. High-resolution mass spectrometry

validates this structure by confirming the exact elemental composition. Finally, UV-Vis and

fluorescence spectroscopy probe the electronic and photophysical properties inherent to its

conjugated heterocyclic system. By integrating the data from these orthogonal techniques,

researchers can establish a self-validating and definitive analytical profile of the molecule, a

critical step for its advancement in any research or drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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